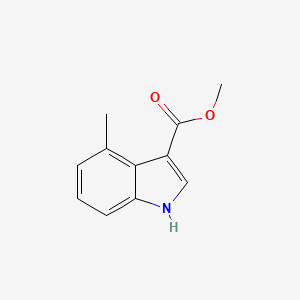

methyl 4-methyl-1H-indole-3-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-methyl-1H-indole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-7-4-3-5-9-10(7)8(6-12-9)11(13)14-2/h3-6,12H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGOHEKFWKWPCPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)NC=C2C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 4 Methyl 1h Indole 3 Carboxylate and Analogues

Established Synthetic Routes for Indole-3-Carboxylates

The construction and functionalization of the indole (B1671886) core to produce indole-3-carboxylates can be achieved through several established routes. These methodologies often begin with either the formation of the indole ring followed by esterification or the direct construction of the functionalized indole structure through cyclization.

Esterification represents a fundamental and direct approach to synthesizing indole-3-carboxylates from their corresponding carboxylic acids.

Direct Esterification: This method, often referred to as Fischer esterification, involves the reaction of an indole-3-carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is often used, or water is removed as it is formed. youtube.com For instance, the synthesis of methyl 1-methyl-1H-indole-3-carboxylate has been successfully achieved by reacting 1-methyl-1H-indole-3-carboxylic acid with methanol (B129727). researchgate.net

The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester. masterorganicchemistry.com

Transesterification: This process involves the conversion of one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. While less common for the initial synthesis, it can be a useful method for modifying an existing indole ester. For example, an ethyl indole-3-carboxylate (B1236618) could be converted to a methyl indole-3-carboxylate by heating it in an excess of methanol with a catalytic amount of acid or base. The use of sodium methoxide (B1231860) in methanol has been shown to lead to transesterification in indole-2-carboxylate (B1230498) systems. mdpi.com

Another approach to esterification involves the reaction of a carboxylate salt with an alkyl halide via an SN2 reaction. This method is particularly effective for primary alkyl halides and avoids the harsh acidic conditions of Fischer esterification. youtube.com

Table 1: Examples of Esterification Conditions for Indole Carboxylic Acids

| Starting Material | Reagents | Product | Yield | Reference |

| 1-Methyl-1H-indole-3-carboxylic acid | Methanol, Acid Catalyst | Methyl 1-methyl-1H-indole-3-carboxylate | N/A | researchgate.net |

| Various Carboxylic Acids | Methanol, Polymer-supported triphenylphosphine, 2,4,6-trichloro-1,3,5-triazine, Na2CO3 | Methyl Esters | Good to Excellent | organic-chemistry.org |

| Indole-3-carboxylic acid | Alcohol, Acid Catalyst (general) | Indole-3-carboxylate ester | Varies | masterorganicchemistry.com |

Modern synthetic chemistry heavily relies on metal-catalyzed reactions to construct complex heterocyclic systems like indoles with high efficiency and selectivity.

Palladium catalysis is a powerful tool for indole synthesis, enabling the formation of the heterocyclic ring through intramolecular C-H activation and C-N bond formation. One such approach is the aerobic oxidative cyclization of N-aryl imines, which can be readily formed from anilines and ketones. acs.org This method allows for the atom-economical assembly of indole rings from simple precursors using molecular oxygen as the sole oxidant. acs.org

Another strategy involves the intramolecular Heck cyclization of N-vinyl-2-haloanilines, catalyzed by palladium nanoparticles generated in situ. This process is effective for creating various substituted indoles, including those with ester groups at the 2 and 3 positions. rsc.org Additionally, palladium-catalyzed intramolecular cyclization of 2-(1-alkynyl)-N-alkylideneanilines provides a novel route to 2,3-disubstituted indoles. organic-chemistry.org

Table 2: Palladium-Catalyzed Indole Synthesis Strategies

| Strategy | Precursors | Catalyst System | Key Features | Reference |

| Aerobic Oxidative Cyclization | N-Aryl Imines (from anilines and ketones) | Palladium catalyst, O2 as oxidant | Atom-economical, mild conditions | acs.org |

| Intramolecular Heck Cyclization | N-Vinyl-2-haloanilines | Palladium(II)-PEG (forms Pd nanoparticles) | Yields ester-substituted indoles | rsc.org |

| Intramolecular C-H Amination | N-Substituted aryl amines on indoles | Palladium catalyst | One-pot synthesis of fused indole derivatives | nih.gov |

| Cyclization of Alkynes and Imines | 2-(1-Alkynyl)-N-alkylideneanilines | Palladium acetate, tri-n-butylphosphine | Forms 2,3-disubstituted indoles | organic-chemistry.org |

Copper catalysts offer a cost-effective and efficient alternative for synthesizing indole derivatives. Copper-catalyzed tandem amino radical cyclization processes have been developed to construct complex indole-containing polycyclic skeletons in a single step. rsc.org These reactions can simultaneously form new C-C and C-N bonds under mild conditions.

Copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) has proven particularly versatile. It can catalyze the dearomatizing cyclization of N-acylindoles, forming new C-N bonds and yielding N-fused indolines, which are valuable structural motifs. rwth-aachen.dejyu.fi The reaction proceeds under mild conditions, and the resulting products can be further functionalized. rwth-aachen.de

Cross-dehydrogenative coupling (CDC) is a highly efficient synthetic strategy that forms C-C or C-X bonds by combining two C-H bonds, typically with the aid of an oxidant. nih.gov This approach has been successfully applied to the synthesis of functionalized indoles.

A notable example is the one-pot synthesis of indole-3-carboxylic esters through a copper(II)-catalyzed sequential process. This reaction involves an initial Chan-Lam N-arylation between arylboronic acids and (Z)-3-aminoacrylates, followed by an intramolecular cross-dehydrogenative coupling to form the indole ring. nih.gov The success of this one-pot procedure relies on the careful selection of additives and oxidants, such as myristic acid and KMnO₄. nih.gov More recently, rhodaelectro-catalyzed decarboxylative CDC has been used to functionalize the C2 position of indole-3-carboxylic acids. acs.orgacs.org

Zinc(II) trifluoromethanesulfonate (Zn(OTf)₂) is a versatile Lewis acid catalyst used in several indole synthesis and functionalization reactions. It can effectively catalyze the cyclization of propargyl alcohols with anilines to produce a variety of indole structures. acs.orgorganic-chemistry.org This method is significant for its use of propargyl alcohols as a two-carbon building block, offering an economical alternative to other precursors. The Zn(OTf)₂ catalyst facilitates both the initial C(2)-addition and the subsequent cyclization. organic-chemistry.org

Furthermore, Zn(OTf)₂-bisoxazoline complexes are effective catalysts for asymmetric Friedel-Crafts alkylations of indoles with electrophiles like nitroalkenes, leading to nitroalkylated indoles in excellent yields and high enantioselectivities. acs.org This demonstrates the utility of Zn(OTf)₂ in post-modification of the indole scaffold to introduce new substituents.

Table 3: Zn(OTf)₂ in Indole Synthesis and Functionalization

| Reaction Type | Substrates | Catalyst System | Product | Key Features | Reference |

| Cyclization | Propargyl alcohols, Anilines | Zn(OTf)₂ | Substituted Indoles | Cost-effective, high regioselectivity | acs.orgorganic-chemistry.org |

| Asymmetric Friedel-Crafts Alkylation | Indoles, Nitroalkenes | Zn(OTf)₂, (S)-Ph-bisoxazoline | 3-(2-nitro-1-phenylethyl)-1H-indole | High yield and enantioselectivity | acs.org |

| Enantioselective Friedel-Crafts Alkylation | Indoles, β,γ-Unsaturated α-ketoesters | Squaramide-linked bisoxazoline-Zn(OTf)₂ | Indole ketoesters | Good to excellent yields, high enantioselectivity | researchgate.net |

Multi-component Reactions for Fused Indole Derivatives

Multi-component reactions (MCRs) are highly efficient one-pot processes where three or more reactants combine to form a single product, incorporating almost all atoms from the starting materials. nih.govsemanticscholar.orgrsc.org This approach is a powerful tool for building complex molecular scaffolds, such as fused indole heterocycles, from simple and readily available precursors. nih.govsemanticscholar.orgrsc.org The attractiveness of MCRs lies in their operational simplicity, high selectivity, and the potential for creating diverse chemical libraries with potential biological relevance. nih.gov

A notable example is the modular assembly of indole-fused seven-membered heterocycles. nih.govsemanticscholar.orgrsc.org In one such process, indole, formaldehyde, and an amino hydrochloride can be rapidly assembled to produce indole-fused oxadiazepines. nih.govsemanticscholar.orgrsc.org The versatility of this MCR is further demonstrated by the addition of sodium thiosulfate (B1220275) to the reaction mixture, which redirects the pathway to furnish indole-fused thiadiazepines instead. nih.govsemanticscholar.orgrsc.org These reactions highlight the power of MCRs to generate significant molecular complexity in a single synthetic step under mild conditions. nih.govsemanticscholar.orgrsc.org

Other MCRs involving indoles have been developed for the synthesis of different fused systems. For instance, the one-pot reaction of 3-cyanoacetyl indoles, various aldehydes, and malononitrile (B47326) can yield indol-3-yl substituted pyran derivatives. nih.gov

| Reactant 1 | Reactant 2 | Reactant 3 | Key Conditions | Product Type | Source |

|---|---|---|---|---|---|

| Indole | Formaldehyde | Amino Hydrochloride | THF, 45-60 °C | Indole-fused Oxadiazepine | nih.govsemanticscholar.orgrsc.org |

| Indole | Formaldehyde | Amino Hydrochloride + Na₂S₂O₃ | THF, 50 °C | Indole-fused Thiazepine | nih.govsemanticscholar.orgrsc.org |

| 3-Cyanoacetyl Indole | Aldehyde | Malononitrile | Piperidine, Ultrasonic Irradiation | Indol-3-yl Substituted Pyran | nih.gov |

Targeted Synthesis of Methyl 4-Methyl-1H-Indole-3-Carboxylate Isomers

The targeted synthesis of specific indole isomers requires precise control over regiochemistry, often dictated by the substitution pattern of the starting materials. While a direct synthesis for this compound is not extensively detailed in the provided literature, methods for its direct precursor and key isomers are well-established.

A direct precursor, 4-methyl-1H-indole-3-carbaldehyde, can be synthesized from 2,3-dimethyl-aniline using the Vilsmeier-Haack reaction. google.com In this process, the aniline (B41778) is treated with a Vilsmeier reagent (prepared from dimethylformamide (DMF) and a chlorinating agent like phosphoryl chloride), followed by heating. google.com Aqueous workup then yields the target aldehyde, which can subsequently be converted to the desired methyl carboxylate through oxidation and esterification. google.com

The synthesis of other isomers, such as N-methylated derivatives, has also been explored. 1-methyl-1H-indole-3-carboxylate derivatives can be prepared via a copper(II)-catalyzed cross-dehydrogenative coupling reaction between N,N-dimethylaniline and various phenyl bromoacetate (B1195939) derivatives. thieme-connect.com This method provides good to excellent yields and represents an efficient route to N-substituted indole-3-carboxylates. thieme-connect.com Another approach involves the direct N-alkylation of 1H-indole-3-carbaldehyde with methyl iodide, followed by conversion of the aldehyde group to the methyl ester. mdpi.com

Advanced Synthetic Approaches and Green Chemistry Principles

Modern synthetic chemistry increasingly emphasizes the use of advanced techniques that align with the principles of green chemistry, such as reducing waste, saving energy, and using less hazardous materials. researchgate.net These principles have been successfully applied to the synthesis of indoles and their derivatives. researchgate.net

Ionic liquids (ILs) have emerged as versatile media for organic synthesis, often acting as both solvents and catalysts. researchgate.netbohrium.com Their negligible vapor pressure, high thermal stability, and tunable properties make them attractive green alternatives to volatile organic solvents. researchgate.net

In indole synthesis, Brønsted acidic task-specific ionic liquids have been employed as efficient and reusable catalysts. cdnsciencepub.comcdnsciencepub.com For example, a sulfonic-acid-functionalized IL can catalyze the Michael addition of indoles to electron-deficient olefins at room temperature under solvent-free conditions, with the catalyst being reusable for multiple runs without significant loss of activity. cdnsciencepub.comcdnsciencepub.com Ionic liquids have also been used successfully in the classical Fischer indole synthesis, where they can serve as dual solvent-catalysts, leading to high yields and simplified product separation. researchgate.net The combination of ionic liquids with other green techniques, such as microwave irradiation, has proven effective for synthesizing indole-2-carboxylic acid esters. researchgate.netscielo.br

| Ionic Liquid Type | Reaction | Role of IL | Key Advantage | Source |

|---|---|---|---|---|

| Sulfonic-acid-functionalized IL | Michael Addition | Brønsted Acid Catalyst | Reusable, Solvent-free conditions | cdnsciencepub.comcdnsciencepub.com |

| Brønsted Acidic IL (e.g., BMImHSO₄) | Fischer Indole Synthesis | Solvent and Catalyst | High yields, Easy product separation | researchgate.net |

| [bmim]OH | Synthesis of Indole-2-carboxylates | Solvent/Base | Used with microwave irradiation for rapid synthesis | researchgate.netscielo.br |

Conducting reactions under solvent-free, or neat, conditions is a core principle of green chemistry, as it eliminates solvent waste and can simplify purification processes. nih.gov Several synthetic routes to indole derivatives have been adapted to run under these conditions.

The synthesis of bis(indolyl)methanes and other 3-substituted indoles has been achieved efficiently by reacting indoles with aldehydes or electron-deficient olefins in the presence of a catalyst without any solvent. cdnsciencepub.comcdnsciencepub.com For instance, the addition of indole to various aldehydes can be performed under neat conditions, sometimes with the aid of a solid base like CaO, to yield bis(indolyl)alkanes. nih.gov Similarly, three-component Mannich-type reactions involving an indole, formaldehyde, and a tertiary aromatic amine have been performed under solvent-free conditions using a heterogeneous acid catalyst. nih.gov

Microwave-assisted organic synthesis (MAOS) has become an invaluable tool for accelerating chemical reactions, often leading to dramatically reduced reaction times, higher yields, and improved product purity compared to conventional heating methods. nih.govmdpi.com

The synthesis of 2-methyl-1H-indole-3-carboxylate derivatives has been optimized using microwave irradiation. mdpi.comtandfonline.com A palladium-catalyzed intramolecular oxidative coupling of N-aryl enamines under microwave heating at 60°C resulted in excellent yields (>90%) and significantly shorter reaction times. mdpi.com The combination of microwave heating with ionic liquids has also been shown to be a rapid and practical method for preparing indole-2-carboxylic acid esters from 2-halo aryl aldehydes and ethyl isocyanoacetate. researchgate.netscielo.br Many classical indole syntheses, including the Fischer, Bartoli, and Larock methods, have been successfully adapted to use microwave irradiation, making it a broadly applicable technique in this field. nih.govtandfonline.com

The use of metallic nanoparticles as catalysts offers advantages such as high surface-area-to-volume ratio, unique catalytic activity, and often, the potential for catalyst recovery and reuse. acs.org

Palladium nanoparticles have been widely explored for indole synthesis. For example, Pd nanoparticles confined within the cages of a metal-organic framework (MIL-101) serve as a highly active and stable catalyst for the one-pot synthesis of indoles from 2-iodoaniline (B362364) and phenylacetylene (B144264) in water. acs.org This heterogeneous catalyst could be recycled at least ten times without a significant loss of activity. acs.org In another approach, Pd nanoparticles are generated in situ in polyethylene (B3416737) glycol (PEG) to catalyze indole synthesis via an intramolecular Heck reaction. thieme-connect.com

Other metallic nanoparticles have also been utilized. Cobalt-Rhodium (Co-Rh) heterobimetallic nanoparticles catalyze the reductive cyclization of 2-(2-nitroaryl)acetonitriles to indoles using hydrogen gas at atmospheric pressure and room temperature. acs.org Additionally, biosynthesized zinc oxide-calcium oxide (ZnO-CaO) nanoparticles have been demonstrated as an efficient, eco-friendly catalyst for producing indole derivatives via a three-component reaction of indole, formaldehyde, and various amines. scientific.net

Electrochemical Synthesis Methods

Electrochemical synthesis is emerging as a sustainable and efficient strategy for constructing complex heterocyclic scaffolds like indoles. nih.gov By leveraging tunable electrochemical strategies, it is possible to achieve divergent synthesis of highly substituted indoles. nih.govdocumentsdelivered.com This approach often relies on the careful selection of N-protecting groups on aniline precursors to regulate the acidity of the amide proton, which in turn governs the reaction pathway. nih.gov

Mechanistic studies, including cyclic voltammetry experiments, have highlighted the critical role of additives like water, which can facilitate a proton-coupled electron transfer event. nih.gov This is often followed by an energetically favorable intramolecular C-N coupling, leading to the formation of the indole ring. nih.gov While direct electrochemical synthesis of this compound is not extensively detailed, the principles have been applied to analogous 2-styrylaniline precursors to control C-3 substitution patterns, demonstrating the potential of this method for creating diverse indole derivatives. nih.govdocumentsdelivered.com Other electrochemical methods have been developed for the functionalization of the indole core, such as C3-formylation via the decarboxylation of glyoxylic acid or direct sulfonylation using inorganic sulfites, showcasing the versatility of electrochemistry in indole chemistry. acs.orgacs.orgnih.gov

Table 1: Overview of Electrochemical Strategies in Indole Synthesis

| Strategy | Precursor Type | Key Control Element | Outcome | Reference |

|---|---|---|---|---|

| Divergent Indole Synthesis | 2-Styrylaniline | N-Protecting Group (pKa) | Controlled C-3 Substitution | nih.gov |

| C3-Formylation | Indole & Glyoxylic Acid | Amine Organocatalyst | 3-Formylindoles | acs.org |

| C3-Sulfonylation | Indole & Inorganic Sulfites | Undivided Electrolysis Cell | Indoyl Sulfonate Esters | acs.orgnih.gov |

Derivatization Strategies for this compound Analogues

The nitrogen atom of the indole ring in methyl indole-3-carboxylate analogues is a common site for derivatization to modify the molecule's properties. A variety of N-alkylated and N-arylated derivatives can be synthesized efficiently through methods such as the Ullmann-type intramolecular arylamination. acs.orgnih.gov This copper(I)-catalyzed reaction can be performed under mild conditions with good to high yields. acs.orgnih.gov

Another common method for N-alkylation involves the use of a strong base, such as sodium hydride (NaH) in a solvent like dimethylformamide (DMF), to deprotonate the indole nitrogen, followed by the addition of an alkyl or benzyl (B1604629) halide. tandfonline.com This approach is effective for introducing substituents like benzyl or p-fluorobenzyl groups onto the indole nitrogen. tandfonline.com

Table 2: Selected Methods for N-Substitution of Methyl 1H-Indole-3-Carboxylate

| N-Substituent | Reagents and Conditions | Yield | Reference |

|---|---|---|---|

| Benzyl | 5 mol % CuI, 2 equiv K₃PO₄, DMF, 75 °C | 86% | acs.org |

| Phenyl | 5 mol % CuI, 2 equiv K₃PO₄, DMF, 75 °C | 88% | acs.org |

| p-Fluorobenzyl | NaH, DMF; p-fluorobenzyl bromide | Not specified | tandfonline.com |

| Methyl | Alkyl halide, Acetonitrile/DMF, reflux | 87% | mdpi.com |

The methyl ester group at the C-3 position of the indole ring is readily converted into other functional groups, such as carboxamides and hydrazides, to generate diverse analogues. The synthesis of N-substituted indole-3-carboxamides typically begins with the hydrolysis of the methyl ester to the corresponding carboxylic acid. tandfonline.com The resulting acid is then activated, often by conversion to an acyl chloride using thionyl chloride (SOCl₂), and subsequently reacted with a desired primary or secondary amine in the presence of a base like pyridine (B92270) to yield the target carboxamide. tandfonline.com

To formulate hydrazides, the methyl ester can be subjected to hydrazinolysis. mdpi.com This reaction involves treating the ester, such as ethyl or methyl indol-2-carboxylate, with hydrazine (B178648) hydrate, which displaces the methoxy (B1213986) group to form the corresponding carbohydrazide (B1668358). mdpi.com This hydrazide can then serve as a versatile intermediate for further derivatization. mdpi.com

Table 3: Synthesis of Carboxamide and Hydrazide Derivatives

| Derivative Type | Key Reagents | Intermediate | Application | Reference |

|---|---|---|---|---|

| Carboxamide | 1. NaOH (hydrolysis) 2. SOCl₂ 3. Amine, Pyridine | Indole-3-carbonyl chloride | Synthesis of bioactive amides | tandfonline.com |

| Hydrazide | Hydrazine Hydrate | Indole-3-carbohydrazide | Building block for further condensation reactions | mdpi.com |

Conjugating indole moieties to peptides is a strategy employed to enhance biological activity and create novel therapeutic agents. nih.gov A library of peptide-heterocycle hybrids can be synthesized by coupling an indole-3-carboxylic acid constituent with short dipeptide motifs. rsc.orgnih.gov The solid-phase peptide synthesis (SPPS) methodology is a common and efficient technique for creating these conjugates. rsc.orgnih.gov

The process typically involves using a resin, such as 2-chlorotrityl chloride (2-CTC) resin, and Fmoc-protected amino acids. nih.gov Coupling agents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium) and HOBt (Hydroxybenzotriazole) are used to facilitate the formation of the amide bond between the indole-3-carboxylic acid and the N-terminus of the peptide or an amino acid side chain. nih.govresearchgate.net This solution-phase or solid-phase technique allows for the systematic construction of diverse indole-peptide conjugates. rsc.orgresearchgate.net These conjugates merge the structural features of peptides with the heterocyclic indole core, which can lead to enhanced pharmacological properties. nih.govnih.gov

Table 4: Methods for Peptide-Heterocycle Conjugation

| Method | Key Reagents/Protocol | Resulting Conjugate | Reference |

|---|---|---|---|

| Solid-Phase Peptide Synthesis (SPPS) | 2-CTC resin, Fmoc-amino acids, HBTU/HOBt | Dipeptide-indole-3-carboxylic acid hybrids | rsc.orgnih.gov |

| Solution-Phase Synthesis | DIPC (Diisopropylcarbodiimide), Et₃N | Amino acid/peptide derivatives of Indole-3-carboxylic acid | researchgate.net |

Structural Elucidation and Advanced Characterization of Indole 3 Carboxylates

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods are fundamental to determining the molecular structure of a compound by observing how it interacts with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For methyl 4-methyl-1H-indole-3-carboxylate, one would expect to see distinct signals for the N-H proton, the aromatic protons on the indole (B1671886) ring, the C4-methyl protons, and the ester methyl protons. The splitting patterns and coupling constants of the aromatic signals would be crucial for confirming the substitution pattern.

¹³C NMR: This method detects the carbon atoms in the molecule, providing information on the number of non-equivalent carbons and their chemical environment (e.g., aromatic, aliphatic, carbonyl). For the target compound, distinct signals would be expected for the carbonyl carbon of the ester, the aromatic carbons of the indole ring, the C4-methyl carbon, and the ester methyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum for this compound would be expected to show characteristic absorption bands for:

N-H stretching of the indole ring.

C=O stretching of the ester group.

C-H stretching from the aromatic and methyl groups.

C=C stretching of the aromatic ring.

C-O stretching of the ester.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is particularly useful for compounds with conjugated systems like the indole ring. The spectrum would show one or more absorption maxima (λmax) corresponding to the π → π* transitions of the indole chromophore.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight and elemental formula.

High-Resolution Mass Spectrometry (HRMS): This technique would provide a highly accurate mass measurement, enabling the unambiguous determination of the molecular formula (C₁₁H₁₁NO₂).

Liquid Chromatography-Mass Spectrometry (LCMS): This method would be used to confirm the purity of the compound and obtain its mass spectrum. The fragmentation pattern observed in the mass spectrum would offer further structural clues.

Crystallographic Studies

Crystallographic techniques provide definitive proof of a molecule's three-dimensional structure.

Single-Crystal X-ray Diffraction Analysis

At present, specific experimental data for these analytical techniques for this compound are not available in the searched scientific literature. Therefore, the creation of detailed data tables and a thorough discussion of research findings for this specific compound is not possible.

Molecular Planarity and Conformation

Specific crystallographic data required to define the molecular planarity and conformational parameters of this compound are not present in the surveyed scientific literature. Such an analysis would require single-crystal X-ray diffraction data, which does not appear to be publicly available.

Intermolecular Interactions in the Solid State (e.g., Hydrogen Bonding, Stacking Interactions)

A detailed description of the intermolecular interactions for this compound in the solid state is unavailable. Analysis of hydrogen bonding, π-π stacking, and other non-covalent interactions is contingent on crystal structure determination, for which no data has been found.

Electron Paramagnetic Resonance (EPR) Studies

No Electron Paramagnetic Resonance (EPR) studies for this compound were found in the scientific literature. EPR spectroscopy is a technique used to detect species with unpaired electrons, such as free radicals. researchgate.net For a molecule like this compound to be studied by EPR, it would first need to be converted into a paramagnetic species (e.g., a radical cation or anion). There is no indication in the available literature that such a species has been generated or studied by this method.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and properties of molecules like methyl 4-methyl-1H-indole-3-carboxylate. Calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to solve the Schrödinger equation approximately. This approach allows for the prediction of various molecular properties with a favorable balance of accuracy and computational cost.

Geometry Optimization and Frequency Calculations

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For indole (B1671886) derivatives, this process confirms the planarity of the core indole ring system.

Following optimization, frequency calculations are performed. These calculations serve two primary purposes:

Verification of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum and not a transition state.

Vibrational Spectra: The calculations yield theoretical vibrational frequencies which can be compared with experimental data from FT-IR and FT-Raman spectroscopy to validate the computational model.

Analysis of Quantum Chemical Descriptors

From the energies of the frontier molecular orbitals (HOMO and LUMO), several quantum chemical descriptors can be calculated to predict the global reactivity of the molecule. These descriptors provide insight into the molecule's stability and reactivity trends.

| Descriptor | Formula | Description |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity; a smaller gap suggests higher reactivity. |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons from an equilibrium system. |

| Global Hardness (η) | (ELUMO - EHOMO) / 2 | Measures the resistance to charge transfer. |

| Global Softness (S) | 1 / (2η) | The reciprocal of hardness; indicates a higher tendency to react. |

| Electrophilicity Index (ω) | μ2 / (2η) | Measures the propensity of a species to accept electrons. |

This is an interactive data table. You can sort and filter the data.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The distribution and energy of these orbitals are key to predicting how the molecule will interact with other species.

For indole derivatives, the HOMO is typically distributed over the indole ring, indicating that this is the primary site for electrophilic attack. The LUMO is often located over the carboxylate group and the adjacent pyrrole (B145914) ring, suggesting these areas are susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity; a smaller gap implies a more reactive molecule.

Natural Bond Orbital (NBO) Analysis and Electron Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer and hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions quantifies the extent of electron delocalization.

In indole systems, significant interactions often include:

π → π* interactions within the aromatic rings, which are responsible for the system's aromaticity and stability.

Solvent and Basis Set Effects on Reactivity

The choice of solvent and basis set can significantly influence the results of computational studies. Chemical reactions are rarely performed in the gas phase, so incorporating solvent effects, often using a model like the Polarizable Continuum Model (PCM), is essential for obtaining results that are relevant to experimental conditions. Solvents can stabilize charges and alter the energy landscape of a reaction.

Similarly, the basis set determines the mathematical functions used to build the molecular orbitals. Larger basis sets, such as 6-311++G(d,p), provide more flexibility and generally yield more accurate results, although at a higher computational cost. The selection of an appropriate basis set is a critical step in ensuring the reliability of the theoretical predictions.

Mapped Electric Potential (MEP) Diagrams for Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values.

Red/Yellow: Regions of negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. In this compound, these regions are expected around the oxygen atoms of the carboxylate group.

Blue: Regions of positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. This is typically found around the hydrogen atom attached to the indole nitrogen (N-H).

Green: Regions of neutral potential.

The MEP map provides a clear, intuitive guide to the molecule's reactivity, complementing the insights gained from FMO and NBO analyses.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict the binding orientation and affinity of a ligand to its target receptor, as well as to understand the dynamic behavior of the ligand-receptor complex over time.

Molecular docking studies on indole-3-carboxylate (B1236618) derivatives have been employed to investigate their binding affinities and interaction networks with various biological targets. Although specific docking studies on this compound are not extensively detailed in the available literature, the general principles can be inferred from studies on structurally related indole derivatives.

These studies typically involve docking the ligand into the active site of a target protein to predict its binding conformation and to estimate the binding energy. The interaction network, which includes hydrogen bonds, hydrophobic interactions, and van der Waals forces, is then analyzed to understand the key residues responsible for binding. For instance, in studies of indole derivatives as enzyme inhibitors, the indole nitrogen and the carbonyl oxygen of the carboxylate group are often identified as key hydrogen bond acceptors or donors, while the indole ring itself frequently engages in hydrophobic and π-π stacking interactions with aromatic residues in the active site.

The 4-methyl group on the indole ring of this compound is expected to influence its binding affinity and selectivity. This substituent can enhance hydrophobic interactions within a specific pocket of the binding site, potentially leading to increased potency. The precise nature of these interactions, however, is dependent on the topology of the active site of the specific biological target.

Table 1: Representative Binding Affinities and Interacting Residues for Indole Derivatives from Molecular Docking Studies

| Target Enzyme | Indole Derivative | Docking Score (kcal/mol) | Key Interacting Amino Acid Residues | Type of Interaction |

| Tyrosinase | 2-(1-ethyl-5-nitro-1H-indole-7-carbonyl)butyl 4-methylbenzenesulfonate | -10.86 | Ala44 | Hydrogen Bond |

| Urease | N-substituted indole-3-carbaldehyde oxime derivatives | Not specified | Not specified | Active site binding |

| SARS-CoV 3CLpro | Isatin (B1672199) and indole derivatives | Not specified | Not specified | Not specified |

Note: This table is illustrative and based on studies of various indole derivatives, not specifically this compound, to demonstrate the application of molecular docking.

Molecular dynamics (MD) simulations provide a deeper understanding of the conformational flexibility of both the ligand and the target protein upon binding. Following molecular docking, MD simulations can be performed to assess the stability of the predicted binding pose and to observe the dynamic changes in the ligand-target complex over time.

These simulations can reveal how the ligand adapts its conformation within the binding pocket and how the protein structure may adjust to accommodate the ligand. For a molecule like this compound, MD simulations could elucidate the rotational freedom of the methyl ester group and the conformational stability of the indole ring within the active site. The stability of the ligand-protein complex is often evaluated by calculating the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the simulation period. Stable binding is typically indicated by a low and converging RMSD value.

Furthermore, MD simulations can be used to calculate the binding free energy, which provides a more accurate estimation of the binding affinity than docking scores alone. These calculations, often performed using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), can help to rank different derivatives and guide further optimization.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This method is valuable for predicting the activity of novel compounds and for identifying the key structural features that influence their potency.

QSAR studies on indole derivatives have been conducted to understand the structural requirements for various biological activities. ijpsi.org In a typical QSAR study, a set of molecules with known activities is used to develop a model. Molecular descriptors, which are numerical representations of the chemical structure (e.g., electronic, steric, and hydrophobic properties), are calculated for each molecule. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build an equation that correlates these descriptors with the observed biological activity.

For a series of 4-methyl-1H-indole-3-carboxylate derivatives, a QSAR model could reveal the importance of substituents at different positions of the indole ring and the ester group. For example, a model might indicate that electron-withdrawing groups at a certain position enhance activity, while bulky substituents at another position are detrimental. The predictive power of a QSAR model is assessed through internal and external validation techniques to ensure its reliability for predicting the activity of new, untested compounds.

Table 2: Common Molecular Descriptors Used in QSAR Studies of Indole Derivatives

| Descriptor Type | Examples | Information Encoded |

| Electronic | Dipole moment, HOMO/LUMO energies, Partial charges | Distribution of electrons, reactivity |

| Steric | Molecular weight, Molar refractivity, van der Waals volume | Size and shape of the molecule |

| Hydrophobic | LogP (octanol-water partition coefficient) | Lipophilicity and ability to cross cell membranes |

| Topological | Connectivity indices, Wiener index | Atomic arrangement and branching |

| Quantum Chemical | Total energy, Heat of formation | Stability and electronic properties |

The insights gained from QSAR models can guide the design of new this compound analogs with improved biological profiles.

In Vitro Biological Activity Profiles of Indole 3 Carboxylate Derivatives

Antimicrobial Efficacy

Indole-3-carboxylate (B1236618) derivatives have been investigated for their ability to inhibit the growth of various pathogenic microorganisms, including bacteria and fungi.

Various derivatives of indole (B1671886) have demonstrated notable in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a series of indolyl derivatives featuring amino-guanidinium moieties were tested against a panel of ESKAPE pathogens and methicillin-resistant Staphylococcus aureus (MRSA). Several of these compounds showed potent antibacterial activity with Minimum Inhibitory Concentrations (MICs) ranging from 2 to 16 µg/mL. nih.gov Notably, compounds with N-benzyl indole groups substituted with trifluoromethyl (CF3), chlorine (Cl), or bromine (Br) atoms exhibited higher antibacterial efficacy. nih.gov The position of these halogen atoms was found to be critical for the activity of these aminoguanidyl indole derivatives. nih.gov

In another study, newly synthesized 1-arylmethyl-4-aryl-1H-pyrrole-3-carboxylic acid derivatives, which share some structural similarities with indole carboxylates, were evaluated for their antibacterial properties. While inactive against fungi, some of these compounds showed significant antibacterial activity against Staphylococcus species. nih.gov

Table 1: Antibacterial Activity of Selected Indolyl Derivatives

| Compound/Derivative Class | Bacterial Strain(s) | Activity (MIC/MBC) | Reference(s) |

|---|---|---|---|

| Indolyl derivatives with amino-guanidinium moieties | ESKAPE pathogens, MRSA | MIC: 2–16 µg/mL | nih.gov |

| N-benzyl indole derivatives with CF3, Cl, or Br | Gram-positive and Gram-negative bacteria | Higher antibacterial activity | nih.gov |

| 1-arylmethyl-4-aryl-1H-pyrrole-3-carboxylic acids | Staphylococcus spp. | Appreciable activity | nih.gov |

The antifungal potential of indole derivatives has also been a subject of extensive research. A study on novel indole derivatives containing a 1,3,4-thiadiazole (B1197879) moiety revealed significant antifungal activity against a panel of 14 plant pathogenic fungi. One particular compound, Z2, demonstrated superior bioactivity against Botrytis cinerea with a half-maximal effective concentration (EC50) of 2.7 µg/mL. nih.gov This was more potent than the commercial fungicides azoxystrobin (B1666510) and fluopyram. nih.gov Further investigation suggested that Z2 may act as a succinate (B1194679) dehydrogenase inhibitor, leading to the disruption of the fungal cell membrane. nih.gov

In a different study, 3-indolyl-3-hydroxy oxindole (B195798) derivatives were synthesized and evaluated for their antifungal properties against five plant pathogenic fungi. Many of these compounds showed moderate to excellent activity. nih.gov Specifically, compounds with iodine, chlorine, or bromine substituents at the 5-position of the 3-hydroxy-2-oxindole and indole rings were found to be crucial for potent antifungal activity. nih.gov One derivative, compound 3u, was particularly effective against Rhizoctonia solani, with an EC50 of 3.44 mg/L. nih.gov

Table 2: Antifungal Activity of Selected Indole Derivatives

| Compound/Derivative | Fungal Strain(s) | Activity (EC50) | Reference(s) |

|---|---|---|---|

| Z2 (Indole with 1,3,4-thiadiazole) | Botrytis cinerea | 2.7 µg/mL | nih.gov |

| 3u (3-indolyl-3-hydroxy oxindole derivative) | Rhizoctonia solani | 3.44 mg/L | nih.gov |

Antiviral Properties

The antiviral potential of indole-3-carboxylate derivatives has been explored against several viruses of global health concern.

SARS-CoV-2: A specific indole-3-carboxylic acid derivative, the dihydrochloride (B599025) of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole, has shown a reliable antiviral effect against SARS-CoV-2 in vitro. actanaturae.runih.govactanaturae.runih.gov At a concentration of 52.0 μM, this compound completely inhibited the replication of the SARS-CoV-2 virus. actanaturae.runih.govactanaturae.runih.gov It exhibited a high selectivity index of 78.6 and an IC50 value of 1.06 µg/mL. actanaturae.runih.govnih.gov The compound was also found to suppress the formation of syncytia induced by the SARS-CoV-2 spike protein by 89%. nih.gov

HIV-1: Several studies have highlighted the potential of indole derivatives as anti-HIV-1 agents. A series of novel 3-oxindole-2-carboxylates were synthesized and evaluated for their activity against HIV-1. One compound, methyl (E)-2-(3-chloroallyl)-4,6-dimethyl-one, demonstrated the most potent inhibitory effect on HIV-1 infection with a half-maximal inhibitory concentration (IC50) of 0.4578 μM and a high selectivity index of 111.37. nih.gov This compound was found to specifically inhibit Tat-mediated viral transcription. nih.gov

In another study, N-arylsulfonyl-3-formylindoles were designed and evaluated for their in vitro inhibitory activity against HIV-1 replication. Three compounds in this series displayed significant anti-HIV-1 activity, with EC50 values ranging from 5.02 to 11.04 μM. scielo.br The compound N-m-nitrophenylsulfonyl-6-methyl-3-formylindole was particularly promising, exhibiting good antiviral activity and low cytotoxicity. scielo.br Furthermore, a series of indole-3-carbaldehydes with N-sulfonyl phenyl or N-phenacyl groups were synthesized and showed significant inhibition of HIV-1 integrase, with one compound also demonstrating promising activity against a reverse transcriptase mutant strain. indiandrugsonline.org

Chikungunya Virus: Currently, there is a lack of specific research on the in vitro activity of indole-3-carboxylate derivatives against the Chikungunya virus.

Table 3: Antiviral Activity of Selected Indole Derivatives

| Compound/Derivative Class | Virus | Mechanism of Action (if known) | Activity (IC50/EC50) | Reference(s) |

|---|---|---|---|---|

| 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole | SARS-CoV-2 | Inhibition of viral replication | IC50: 1.06 µg/mL | actanaturae.runih.govnih.gov |

| Methyl (E)-2-(3-chloroallyl)-4,6-dimethyl-one (3-oxindole-2-carboxylate) | HIV-1 | Inhibition of Tat-mediated viral transcription | IC50: 0.4578 μM | nih.gov |

| N-m-nitrophenylsulfonyl-6-methyl-3-formylindole | HIV-1 | Inhibition of viral replication | EC50: 5.02 μM | scielo.br |

| Indole-3-carbaldehyde derivative (8b) | HIV-1 | HIV-1 integrase inhibition | IC50: 3.16 μM | indiandrugsonline.org |

Antiproliferative and Anticancer Activities

The indole scaffold is a key component of many anticancer agents, and various indole-3-carboxylate and related derivatives have been shown to possess significant antiproliferative and anticancer properties in vitro.

Indole carboxylic acid esters of melampomagnolide B have been identified as potent anticancer agents. Specifically, an indole-3-carboxylic acid conjugate (7k) and an indole-3-acrylic acid conjugate (7j) exhibited remarkable growth inhibition against a leukemia sub-panel with GI50 values in the range of 0.04–0.28 μM and 0.03–0.30 μM, respectively. nih.gov These compounds were also effective against the majority of solid tumor cell lines in the NCI panel. nih.gov

In a separate investigation, new 5-chloro-indole-2-carboxylate derivatives were synthesized and showed significant antiproliferative activity with GI50 values ranging from 29 nM to 78 nM. nih.gov One of the most potent derivatives, the m-piperidinyl derivative 3e, had an IC50 value of 68 nM for EGFR inhibition, which was more potent than the reference drug erlotinib. nih.gov

Furthermore, a series of indole-based chemical entities were synthesized and evaluated for their antiproliferative effects. mdpi.com All tested compounds showed cytotoxicity against MCF-7, A549, and HCT cell lines, with one compound (4e) displaying the highest cytotoxicity with an average IC50 of 2 µM. mdpi.com This compound was also found to induce apoptosis in cancer cells. mdpi.com

Table 4: Antiproliferative and Anticancer Activities of Selected Indole Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | Activity (GI50/IC50) | Reference(s) |

|---|---|---|---|

| Indole-3-carboxylic acid conjugate of melampomagnolide B (7k) | Leukemia sub-panel | GI50: 0.04–0.28 μM | nih.gov |

| 5-Chloro-indole-2-carboxylate derivative (3e) | Various cancer cell lines | GI50: 29–78 nM; EGFR IC50: 68 nM | nih.gov |

| Indole-based entity (4e) | MCF-7, A549, HCT | Average IC50: 2 µM | mdpi.com |

Anti-inflammatory and Analgesic Effects

Indole derivatives have been investigated for their potential to alleviate inflammation and pain, key targets in the management of many chronic diseases.

A study on new 4-methyl-7-substituted coumarin (B35378) hybrids, which can be considered structurally related to some indole derivatives, identified several compounds with promising in vitro anti-inflammatory activity. mdpi.com Compounds with electron-donating groups or nitrogen-rich fragments tended to show better activity in an anti-denaturation assay. mdpi.com

In another study, methyl salicylate (B1505791) derivatives bearing a piperazine (B1678402) moiety were synthesized and showed potent in vivo anti-inflammatory activity. mdpi.com Some of these compounds exhibited anti-inflammatory effects comparable to or even exceeding that of aspirin (B1665792) and indomethacin. mdpi.com

Furthermore, a series of new butanals and their corresponding carboxylic acid analogues were synthesized and evaluated for their anti-inflammatory and analgesic potential. nih.gov Several of these compounds were potent inhibitors of COX-1, COX-2, and 5-LOX enzymes in vitro, with some exhibiting IC50 values in the sub-micromolar range for COX-2 inhibition. nih.gov

Table 5: Anti-inflammatory Activity of Selected Indole and Related Derivatives

| Compound/Derivative Class | Assay/Target | Activity | Reference(s) |

|---|---|---|---|

| 4-Methyl-7-substituted coumarin hybrids | Anti-denaturation assay | 29–37% inhibition at 100 µg/mL | mdpi.com |

| Methyl salicylate derivatives with piperazine | Xylol-induced ear edema, Carrageenan-induced paw edema | Potent in vivo activity, some superior to aspirin | mdpi.com |

| Butanal and carboxylic acid analogues (FM4, FM10, FM12) | COX-2 inhibition | IC50: 0.18–0.74 µM | nih.gov |

Antihypertensive Potential and Angiotensin Receptor Antagonism

Recent studies have highlighted the potential of indole-3-carboxylic acid derivatives as effective antihypertensive agents, primarily through their action as angiotensin II receptor 1 (AT1) antagonists. nih.gov The renin-angiotensin system plays a crucial role in blood pressure regulation, and blocking the AT1 receptor is a key mechanism for many established antihypertensive drugs.

In vitro studies, specifically radioligand binding assays using [¹²⁵I]-angiotensin II, have shown that novel synthetic derivatives of indole-3-carboxylic acid exhibit a high nanomolar affinity for the AT1 receptor. nih.govebi.ac.uk This affinity is comparable to well-known pharmaceuticals like losartan. nih.govresearchgate.net These findings indicate that the indole-3-carboxylic acid scaffold is a promising platform for developing new AT1 receptor antagonists. The research demonstrates that these compounds can effectively compete with angiotensin II for binding to its receptor, which is the foundational mechanism for their potential blood pressure-lowering effects observed in subsequent in vivo studies. nih.gov

| Compound Class | Assay Type | Key Finding | Reference |

|---|---|---|---|

| Novel Indole-3-Carboxylic Acid Derivatives | Radioligand Binding Assay ([¹²⁵I]-Angiotensin II) | High nanomolar affinity for the AT1 receptor, comparable to losartan. | nih.govebi.ac.uk |

Antiplatelet Aggregation Activity

Indole derivatives have also demonstrated significant in vitro activity in the inhibition of platelet aggregation, a key process in the formation of thrombi. nih.gov Various studies have explored different indole-based scaffolds for this purpose.

One area of research involves N-substituted indole carbohydrazide (B1668358) derivatives. nih.gov A series of these compounds, synthesized from methyl 1H-indole-3-carboxylate and ethyl 1H-indole-2-carboxylate, were tested for their ability to inhibit platelet aggregation induced by adenosine (B11128) diphosphate (B83284) (ADP), arachidonic acid (AA), and collagen. nih.gov Certain derivatives showed potent inhibitory effects, with some compounds achieving up to 100% inhibition of aggregation induced by AA and collagen. nih.gov

Another related compound, indole-3-carbinol (B1674136), has been shown to significantly inhibit collagen-induced platelet aggregation in human platelet-rich plasma in a concentration-dependent manner. nih.govcapes.gov.br Its mechanism involves the inhibition of fibrinogen binding to the glycoprotein (B1211001) IIb/IIIa receptor and a reduction in thromboxane (B8750289) B2 formation. nih.gov Furthermore, indole-3-carboxaldehyde (B46971) phenylhydrazone has been identified as a potent inhibitor of platelet aggregation induced by arachidonic acid, with an IC50 value of 10 µM. researchgate.net

| Compound Class | Inducing Agent | Key Finding | Reference |

|---|---|---|---|

| N-substituted Indole-3-carbohydrazide derivatives | Arachidonic Acid (AA), Collagen | Up to 100% inhibition observed for specific derivatives. | nih.gov |

| Indole-3-carbinol | Collagen | Concentration-dependent inhibition of aggregation. | nih.govcapes.gov.br |

| Indole-3-carboxaldehyde phenylhydrazone | Arachidonic Acid (AA) | Excellent inhibition with an IC50 value of 10 µM. | researchgate.net |

Herbicidal Activity as Auxin Receptor Antagonists

In the agricultural sector, indole-3-carboxylic acid derivatives have been investigated as potential herbicides. nih.govnih.gov Their mechanism of action is linked to their role as antagonists of the auxin receptor protein TIR1 (Transport Inhibitor Response 1). nih.govresearchgate.net Auxins are critical phytohormones that regulate plant growth and development. nih.govnih.gov By antagonizing the auxin receptor, these compounds can disrupt normal plant growth, leading to herbicidal effects.

In vitro petri dish assays have demonstrated that a series of novel α-substituted indole-3-carboxylic acid derivatives exhibit significant inhibitory effects on the root and shoot growth of both dicotyledonous and monocotyledonous plants. nih.govresearchgate.net Some compounds achieved inhibition rates as high as 96-97% for the root of rape (a dicot) at a concentration of 100 mg/L, with substantial inhibition maintained even at lower concentrations. nih.govresearchgate.net Molecular docking studies suggest that these compounds interact with the TIR1 protein through π–π stacking, hydrogen bonding, and hydrophobic interactions, providing a molecular basis for their antagonist activity. nih.govnih.gov This line of research expands the chemical space for the development of new auxin-mimic herbicides. nih.gov

| Compound Class | Mechanism of Action | Assay Type | Key Finding | Reference |

|---|---|---|---|---|

| α-substituted Indole-3-carboxylic acid derivatives | Auxin receptor (TIR1) antagonists | Petri dish herbicidal activity assay | Inhibition rates of up to 97% on root and shoot growth of test plants. | nih.govresearchgate.net |

Other Noteworthy Biological Activities

The versatility of the indole scaffold is further demonstrated by the broad range of other biological activities reported for its derivatives in vitro.

Antioxidant Activity: Various indole derivatives, including those derived from indole-3-carboxaldehyde and indole-3-acetamide, have shown potent antioxidant properties. derpharmachemica.comacs.org In vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay and inhibition of microsomal lipid peroxidation have confirmed their ability to counteract oxidative stress. derpharmachemica.comnih.gov Some derivatives exhibited antioxidant activity superior to the standard butylated hydroxyanisole (BHA). derpharmachemica.com

Neuroprotective Activity: Indole-based compounds, such as indole-3-carbinol and its metabolite diindolylmethane, are being explored for their neuroprotective effects. nih.gov They have been shown to possess anti-inflammatory and antioxidant properties within the central nervous system. nih.govmdpi.com Synthetic indole–phenolic compounds have demonstrated multifunctional neuroprotective potential by exhibiting metal-chelating properties, antioxidant effects, and the ability to interfere with the aggregation of amyloid-β peptides, a hallmark of Alzheimer's disease. nih.gov

Antidiabetic Activity: The potential of indole derivatives in managing diabetes is an active area of research. researchgate.net Indole-3-acetamide and dichloroindolinone derivatives have been shown to inhibit key carbohydrate-metabolizing enzymes, α-glucosidase and α-amylase, in vitro. aboutscience.eunih.gov The inhibition of these enzymes can help control postprandial hyperglycemia. aboutscience.eu Several synthesized indole-3-acetamides displayed inhibitory potency comparable to the standard drug acarbose. acs.orgnih.gov

Antimalarial Activity: The indole structure is a key component in several compounds with promising antimalarial activity. nih.gov Synthetic indole-2-carboxamides and indolizinoindolones have shown in vitro activity against blood- and liver-stage Plasmodium falciparum, including chloroquine-resistant strains. nih.govacs.org These compounds often work by interfering with heme polymerization within the parasite. nih.gov

Antitubercular Activity: Indole-2-carboxamides have emerged as a particularly potent class of antitubercular agents. chemrxiv.orgresearchgate.net They have demonstrated exceptional in vitro activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. rsc.org Their mechanism of action is often linked to the inhibition of the MmpL3 transporter, which is essential for the biogenesis of the mycobacterial cell wall. chemrxiv.orgresearchgate.net

Anticholinesterase Activity: Indole derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are key targets in the symptomatic treatment of Alzheimer's disease. nih.gov Indole-based thiadiazole derivatives and other indole amines have shown potent in vitro inhibition of both AChE and BChE, with some compounds exhibiting IC50 values comparable to the standard drug galantamine. nih.govmdpi.com

| Activity | Compound Class/Example | Key In Vitro Finding | Reference |

|---|---|---|---|

| Antioxidant | Indole-3-carboxaldehyde analogues | Superior free radical scavenging compared to standard BHA. | derpharmachemica.com |

| Neuroprotective | Indole–phenolic compounds | Metal chelation and inhibition of amyloid-β aggregation. | nih.gov |

| Antidiabetic | Indole-3-acetamide derivatives | Potent α-amylase inhibition, comparable to acarbose. | acs.orgnih.gov |

| Antimalarial | Indole-2-carboxamides | Activity against chloroquine-resistant P. falciparum. | nih.gov |

| Antitubercular | Indole-2-carboxamides | Potent inhibition of MDR and XDR M. tuberculosis strains. | rsc.org |

| Anticholinesterase | Indole amines | IC50 values for AChE inhibition comparable to galantamine. | nih.gov |

Structure Activity Relationship Sar Investigations of Methyl 4 Methyl 1h Indole 3 Carboxylate Analogues

Correlating Structural Modifications with Biological Potency

In a different context, research on 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles as CFTR potentiators showed that chirality plays a pivotal role. The (R)-enantiomer of one analogue was significantly more potent than its (S)-enantiomer, highlighting the importance of the three-dimensional arrangement of atoms for biological function. acs.org Similarly, for duocarmycin analogues, which are potent cytotoxic agents, a parabolic relationship between chemical reactivity and biological potency has been established. nih.gov This indicates that there is an optimal balance between the stability of the compound and its reactivity to achieve maximum biological effect. nih.gov

Systematic modifications of the indole (B1671886) ring itself have also yielded critical SAR data. In a series of 3-substituted 1H-indole-2-carboxylic acid derivatives developed as CysLT1 antagonists, the presence of the carboxylic acid group at the 2-position of the indole ring was found to be essential for activity. nih.gov Removal of this group led to a dramatic loss of potency. nih.gov Furthermore, substituting the indole ring at different positions with groups like fluorine, chlorine, or methoxy (B1213986) had a profound impact on the antagonist activity, with substitution at the 7-position being the most favorable. nih.gov

The following table summarizes the effect of key structural modifications on the biological potency of indole-based compounds from various studies.

| Compound Series | Structural Modification | Effect on Biological Potency | Reference |

| Bisindole HIV-1 Fusion Inhibitors | Truncation from four to three aromatic rings | Decreased activity | acs.orgnih.gov |

| Tetrahydro-γ-carboline CFTR Potentiators | Introduction of a chiral center | Enantiomers showed >100-fold difference in potency | acs.org |

| Duocarmycin Analogues | Altering chemical stability | Parabolic relationship; optimal stability/reactivity for maximal potency | nih.gov |

| CysLT1 Antagonists | Removal of indole-2-carboxylic acid | ~47-fold decrease in potency | nih.gov |

| CysLT1 Antagonists | Substitution at indole position 7 (methoxy group) | Most favorable for potency | nih.gov |

Impact of Substituents on Receptor Affinity and Activity (e.g., H4 Receptor Ligands)

The histamine (B1213489) H4 receptor (H4R) has emerged as a significant target for inflammatory and immune disorders, and indole-based structures have been explored for their potential as H4R ligands. mdpi.com The nature and position of substituents on the indole core are critical determinants of affinity and activity at this receptor.

For a series of 1-[(5-chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine analogues, the presence of a chlorine atom at the 5-position of the indole ring and a methyl group on the piperazine (B1678402) ring were key for high affinity. The lead compound from this series, JNJ 7777120, exhibited a high affinity for the human H4 receptor with a Ki of 4.5 nM and was over 1000-fold selective against other histamine receptor subtypes (H1, H2, and H3). nih.gov

In another study focusing on dual-acting H3/H4 receptor antagonists, the replacement of an indole ring with a dihydrobenzofuran ring, along with the removal of a carbonyl group, was detrimental to the affinity for the H4R. frontiersin.org This underscores the importance of the indole scaffold and specific functional groups for H4R binding.

The electronic properties of substituents also play a crucial role. A computational study on various substituted indoles predicted how different groups (e.g., -CH3, -CN, -F, -OH) would affect the electronic structure, which in turn influences receptor interactions. researchgate.net For H4R antagonists, it has been noted that most possess at least one, and preferably two, positively charged groups that can interact with negatively charged residues, such as D3.32 and E5.46, in the receptor's binding pocket. nih.gov The L5.39V and E5.46Q mutations in the H4R have been shown to decrease the binding of antagonists, confirming the importance of these residues for interaction. nih.gov

The table below illustrates the impact of specific substituents on the H4 receptor affinity of indole-related compounds.

| Compound/Series | Substituent/Structural Feature | Impact on H4 Receptor Affinity/Activity | Reference |

| JNJ 7777120 | 5-Chloro on indole, 4-methyl on piperazine | High affinity (Ki = 4.5 nM) and selectivity | nih.gov |

| Dihydrobenzofuran piperazines | Replacement of indole with dihydrobenzofuran and removal of carbonyl | Detrimental to H4R affinity | frontiersin.org |

| General H4R Antagonists | Basic, positively charged groups | Crucial for interaction with D3.32 and E5.46 in the binding pocket | nih.gov |

| Clobenpropit derivatives | Mutation of E5.46 in H4R | Impaired binding strength | nih.gov |

Role of Molecular Shape, Contact Surface Area, and Molecular Properties

Quantitative Structure-Activity Relationship (QSAR) studies on indole and isatin (B1672199) derivatives as antiamyloidogenic agents further emphasize the importance of molecular properties. mdpi.com The molecular shape, lipophilicity of substituents, and the nature of substitution on the isatin nitrogen were identified as the main determinants for their ability to inhibit Aβ aggregation. mdpi.com Similarly, for a series of 1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide analogues, specific substitutions on the N2-benzyl ring influenced their kinase inhibitory profile, indicating that subtle changes in molecular properties can direct a compound's selectivity. mdpi.com

The following table details how molecular shape and properties influence the biological activity of certain indole analogues.

| Compound Series | Molecular Property Investigated | Finding | Reference |

| Bisindole HIV-1 Fusion Inhibitors | Molecular Shape (Linkage Isomerism) | The 6–6′ linkage was optimal; other linkages (5–6′, 6–5′, 5–5′) reduced activity by altering the shape. | nih.gov |

| Bisindole HIV-1 Fusion Inhibitors | Contact Surface Area & Amphipathicity | A certain molecular size and an amphipathic nature were required for activity in cellular assays. | acs.orgnih.gov |

| Isatin and Indole Derivatives (Antiamyloidogenic) | Molecular Shape, Lipophilicity | These properties were the main determinants of activity. | mdpi.com |

| Tetrahydropyrazino[1,2-a]indole Analogues | Substituent-induced property changes | Substituents on the N2-benzyl ring directed kinase selectivity. | mdpi.com |

Identification of Key Pharmacophoric Features for Target Interaction

A pharmacophore model defines the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, charged groups) that a molecule must possess to interact with a specific biological target. For indole-based compounds, several studies have successfully identified such pharmacophoric features.

In the case of 3-substituted 1H-indole-2-carboxylic acid derivatives acting as CysLT1 antagonists, three key pharmacophores were identified: the indole ring, the carboxylic acid function at position 2, and the (E)-3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl group. nih.gov The carboxylic acid group was deemed necessary for activity, likely forming a crucial ionic interaction with the receptor. nih.gov

For a series of 1-heteroaryl-4-[ω-(1H-indol-3-yl)alkyl]piperazines designed as potential antipsychotics, molecular modeling studies revealed that the lead compound could adopt two different conformations. nih.gov This conformational flexibility allowed it to fit the pharmacophore models for both the dopamine (B1211576) D2 receptor and the serotonin (B10506) transporter, explaining its dual activity. nih.gov

A combined pharmacophore and 3D-QSAR modeling approach for indole and isatin derivatives targeting Aβ aggregation provided a more detailed understanding of the structural requirements for activity. mdpi.com This allowed for more confident predictions and a rational design approach for new, more potent compounds. mdpi.com For H4 receptor antagonists, the key pharmacophoric features include one or two positively charged groups that complement the negatively charged D3.32 and E5.46 residues in the receptor's binding pocket. nih.gov

The table below outlines the identified pharmacophoric features for different classes of indole-based compounds.

| Target/Activity | Key Pharmacophoric Features | Reference |

| CysLT1 Receptor Antagonism | 1. Indole ring2. Carboxylic acid at indole C2-position3. (E)-3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl group | nih.gov |

| Dopamine D2 Receptor / Serotonin Transporter | Conformational flexibility allowing fit into two distinct pharmacophore models | nih.gov |

| Aβ Aggregation Inhibition | Defined spatial arrangement of features identified through 3D-QSAR and pharmacophore modeling | mdpi.com |

| Histamine H4 Receptor Antagonism | One or two positively charged groups to interact with D3.32 and E5.46 in the binding pocket | nih.gov |

Mechanistic Investigations of Indole 3 Carboxylate Interactions

Elucidation of Molecular Target Interactions

The indole (B1671886) scaffold is a privileged structure in medicinal chemistry, known to interact with a wide array of biological targets. The specific substitutions on the indole ring and the carboxylate group, such as the 4-methyl group and the methyl ester in methyl 4-methyl-1H-indole-3-carboxylate, are critical in defining the affinity and selectivity for these targets.

Enzyme Inhibition Mechanisms

The potential for this compound to act as an enzyme inhibitor can be inferred from studies on related indole derivatives that target various enzymes.

DNA Gyrase : This essential bacterial enzyme is a validated target for antibiotics. While direct evidence for this compound is unavailable, indole itself and its derivatives, like indolinones, have been shown to inhibit DNA gyrase. nih.gov These compounds are thought to interact with the ATP-binding site of the GyrB subunit, which is a different mechanism from quinolone antibiotics that target the GyrA subunit. nih.govnih.gov An in-silico docking study predicted that indole fits into the ATP-binding pocket of GyrB, suggesting a potential mechanism for cellular quiescence induction by inhibiting gyrase activity. nih.gov This suggests that the indole core of this compound could potentially confer similar inhibitory properties.

Lanosterol-14-alpha Demethylase (CYP51) : A key enzyme in the biosynthesis of ergosterol (B1671047) in fungi and cholesterol in mammals, CYP51 is a major target for antifungal agents. nih.govcaymanchem.com The azole class of antifungals functions by having a nitrogen atom in their heterocyclic ring coordinate with the heme iron atom in the enzyme's active site. nih.gov In silico studies have shown that the indole nucleus can form hydrogen bonds with key amino acid residues within the active site of Candida albicans CYP51, such as LYS143 and HIS468, suggesting that indole-based compounds could act as inhibitors. researchgate.net This provides a hypothetical basis for the interaction of this compound with this enzyme.

Histone Deacetylase (HDAC) : HDACs are crucial regulators of gene expression, and their inhibitors are a significant class of anti-cancer agents. nih.gov Notably, derivatives of indole-3-butyric acid have been identified as highly potent HDAC inhibitors. nih.gov In one study, a synthesized indole-3-butyric acid derivative, compound I13, demonstrated nanomolar inhibitory concentrations (IC₅₀) against HDAC1, HDAC3, and HDAC6. nih.govnih.gov This indicates that the indole scaffold, when combined with an appropriate side chain, can effectively target the active site of these enzymes.

Cyclooxygenase-2 (COX-2) : Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs. nih.govmdpi.com The indole ring is a core component of the well-known non-selective COX inhibitor, indomethacin. nih.gov Research has demonstrated that various indole-2 and -3-carboxamides can be synthesized to exhibit selective COX-2 inhibition. nih.gov The design of these inhibitors often leverages the larger active site of COX-2 compared to COX-1. mdpi.com This established precedent strongly suggests that this compound could be a scaffold for developing selective COX-2 inhibitors.

Thioredoxin Reductase (TrxR) : This enzyme is a critical component of the cellular antioxidant system and is overexpressed in many cancer cells, making it a promising therapeutic target. ijcrt.orgbohrium.com Studies have shown that compounds with an indolin-2-one scaffold can act as potent TrxR inhibitors. nih.govnih.gov The mechanism often involves targeting a reactive selenocysteine (B57510) residue in the enzyme's active site. nih.govnih.gov Inhibition of TrxR by these compounds leads to increased oxidative stress and can trigger apoptosis in cancer cells. nih.govfrontiersin.org Gold-complexed indole derivatives have also been shown to inhibit TrxR, highlighting the versatility of the indole scaffold in targeting this enzyme. bohrium.com

Table 1: Inhibitory Activity of Indole Derivatives on Various Enzymes

| Enzyme Target | Related Indole Compound | Key Findings | Reference |

|---|---|---|---|

| DNA Gyrase | Indole / Indolinone derivatives | Inhibits supercoiling activity by binding to the GyrB ATP-binding site. | nih.gov |

| Histone Deacetylase (HDAC1) | Indole-3-butyric acid derivative (I13) | Potent inhibition with an IC₅₀ value of 13.9 nM. | nih.govnih.gov |

| Cyclooxygenase-2 (COX-2) | Indole-3-carboxamides | Demonstrated selective inhibition of COX-2 over COX-1. | nih.gov |

| Thioredoxin Reductase (TrxR) | Indolin-2-one derivatives | Inhibits TrxR by targeting the selenocysteine in the active site. | nih.govnih.gov |

| Lanosterol-14-alpha Demethylase | Indole (in silico) | Predicted to form hydrogen bonds with active site residues. | researchgate.net |

Receptor Binding Mechanisms

The interaction of indole-based molecules with various receptors is fundamental to their diverse pharmacological effects.

Angiotensin II Receptor AT1 Subtype : The AT1 receptor is a primary regulator of blood pressure, and its antagonists are widely used as antihypertensive drugs. nih.gov Recent research has successfully designed and synthesized novel derivatives of indole-3-carboxylic acid that act as potent AT1 receptor antagonists. nih.gov These compounds have shown a high nanomolar affinity for the receptor, comparable to the established drug losartan, and have demonstrated the ability to lower blood pressure in spontaneously hypertensive rats. nih.gov This provides a strong rationale for the potential of this compound to bind to the AT1 receptor. The binding of angiotensin analogs is often dictated by the terminal residue, with the carboxylate group playing a key role in interacting with receptor residues like Lys199. escholarship.orgnih.gov

Auxin Receptor TIR1 : In plants, the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) functions as a receptor for the hormone auxin (indole-3-acetic acid, IAA). york.ac.uk Auxin acts as a "molecular glue," promoting the interaction between TIR1 and Aux/IAA transcriptional repressor proteins, leading to their degradation. nih.gov The binding is highly specific, driven by the electrostatic surfaces and volume of the ligand. nih.govnih.gov While IAA binds effectively, the affinity for other analogs varies significantly. For instance, chlorinated indole derivatives show altered affinity and selectivity between TIR1 and its homolog AFB5. researchgate.net Given this high specificity, it is unlikely that this compound would effectively mimic IAA without specific structural features that are recognized by the receptor's binding pocket.

Histamine (B1213489) H3R/H4R : The histamine receptors, particularly the H3 and H4 subtypes, are involved in inflammatory and neurological processes. While a broad range of ligands have been developed for these receptors, there is no direct evidence from the search results to suggest that indole-3-carboxylate (B1236618) structures are a preferred scaffold for binding to H3R or H4R.

Modulation of Cellular Pathways

Beyond direct interaction with enzymes and receptors, indole compounds can modulate complex intracellular signaling cascades.